N-allyl-N'-(3-methylbenzoyl)thiourea

Description

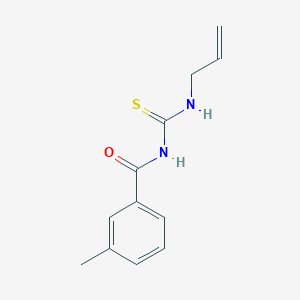

N-allyl-N'-(3-methylbenzoyl)thiourea is a thiourea derivative synthesized via the Schotten-Baumann method, involving the reaction of N-allylthiourea with 3-methylbenzoyl chloride . The compound exhibits a planar thiourea (-NH-CS-NH-) core, with an allyl group (CH₂=CH-CH₂-) attached to one nitrogen and a 3-methylbenzoyl moiety (C₆H₄(3-CH₃)-CO-) to the other. Its structure has been confirmed through spectroscopic techniques (¹H/¹³C NMR, IR) and elemental analysis . This compound has shown notable biological activity, particularly as an analgesic, outperforming diclofenac in mice models .

Properties

Molecular Formula |

C12H14N2OS |

|---|---|

Molecular Weight |

234.32 g/mol |

IUPAC Name |

3-methyl-N-(prop-2-enylcarbamothioyl)benzamide |

InChI |

InChI=1S/C12H14N2OS/c1-3-7-13-12(16)14-11(15)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H2,13,14,15,16) |

InChI Key |

XZESCYQNBRDOGU-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC(=S)NCC=C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(=S)NCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

N-allyl-N'-benzoylthiourea Derivatives

A QSAR study of N-allyl-N'-benzoylthiourea derivatives revealed that substituents on the benzoyl ring significantly influence lipophilicity (ClogP) and analgesic efficacy (Table 1):

| Substituent (Benzoyl Position) | ClogP | Analgesic Activity (ED₅₀) | Activity vs. Diclofenac |

|---|---|---|---|

| 3-Methyl (meta) | 3.12 | 0.82 mg/kg | 1.5× higher |

| 4-Methyl (para) | 3.15 | 0.95 mg/kg | 1.3× higher |

| 4-Methoxy (para) | 2.98 | 1.10 mg/kg | 1.1× higher |

| 4-tert-Butyl (para) | 4.02 | 1.25 mg/kg | Comparable |

The 3-methyl derivative demonstrated the highest activity, attributed to optimal lipophilicity (ClogP = 3.12) balancing membrane permeability and target interaction. The bulky tert-butyl group (ClogP = 4.02) reduced activity due to steric hindrance .

N-benzoyl-3-allylthiourea

In contrast, N-benzoyl-3-allylthiourea (allyl group at position 3 of the benzoyl ring) exhibited potent anticancer activity against breast cancer cells by enhancing immune responses, suggesting positional isomerism critically affects target specificity .

Catalytic Performance vs. Aryl Thioureas

Thioureas with aryl substituents, such as sulfonaryl thiourea (compound 10 ) and aryl diester thiourea (compound 9 ), were compared for catalytic efficiency in asymmetric reactions:

| Compound | Conversion (%) (6 days) |

|---|---|

| Sulfonaryl thiourea 10 | 28% |

| Aryl diester thiourea 9 | 22% |

| N-allyl-N'-(3-methylbenzoyl)thiourea | Not tested |

Structural and Spectroscopic Comparisons

Syn–Anti Configuration

Like most benzoylthioureas, this compound adopts a syn–anti configuration across the thiourea C–N bond, with the 3-methylbenzoyl and allyl groups positioned anti to the thiono (C=S) group. This configuration is consistent with N-benzoyl-N'-(4-hydroxyphenyl)thiourea (compound II), which shares similar bond lengths (C=S: 1.68 Å) and angles .

Isomerism in Methylbenzoyl Derivatives

Structural isomers of methylbenzoyl thioureas, such as N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea (compound I ) and N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea (compound II ), exhibit distinct spectroscopic profiles. For example, compound II shows a downfield ¹H NMR shift (δ 12.1 ppm) for the thiourea NH, compared to δ 11.8 ppm in the 3-methylbenzoyl derivative, indicating subtle electronic differences .

Key Research Findings

Analgesic Superiority : The 3-methylbenzoyl derivative’s ED₅₀ (0.82 mg/kg) surpasses diclofenac (1.25 mg/kg), linked to its balanced ClogP value .

Structural Robustness : Syn–anti configuration and planar geometry enhance stability, as seen in related benzoylthioureas .

Substituent Sensitivity: Minor changes (e.g., methyl to methoxy) reduce activity by altering lipophilicity and steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.